molecular formula C28H23ClN2O5 B2436995 N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide CAS No. 866349-96-4

N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide

Cat. No. B2436995
CAS RN: 866349-96-4
M. Wt: 502.95
InChI Key: IACAXCRXDXOIGX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide is a useful research compound. Its molecular formula is C28H23ClN2O5 and its molecular weight is 502.95. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

Studies like those conducted by Wazzan, Al-Qurashi, and Faidallah (2016) on dyes related to quinazolinones involve detailed analyses using techniques such as DFT calculations, FT-IR, NMR, and UV–Vis spectroscopy. These approaches help in understanding the molecular structure, electronic interactions, and potential applications in fields like materials science and photophysics (Wazzan et al., 2016).

Structural Aspects of Amide Compounds

Research by Karmakar, Sarma, and Baruah (2007) on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives demonstrates how these compounds interact with acids and form gels or crystalline solids. Such studies are crucial for pharmaceutical and material science applications (Karmakar et al., 2007).

Anticonvulsant Activity Evaluation

The synthesis and evaluation of anticonvulsant activities of quinazolinone derivatives, as explored by El Kayal et al. (2022), illustrate the potential medicinal applications of such compounds. These studies involve organic synthesis, structural verification, molecular docking, and in vivo activity assessments (El Kayal et al., 2022).

Catalysis Research

Facchetti et al. (2016) have prepared pincer-functionalized quinoline derivatives for use as catalysts in ketone reduction. This research highlights the utility of quinoline derivatives in catalysis, which is essential for industrial chemistry and synthetic methodologies (Facchetti et al., 2016).

Fluorescence and Photophysical Properties

Studies on the fluorescence properties of quinoline and its derivatives, as conducted by Wu, Cheng, Yan, and Tang (2008), are critical for developing new materials for optoelectronics and sensing applications. Such research involves understanding the electronic transitions and photophysical behavior of these compounds (Wu et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23ClN2O5/c1-16-3-4-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-7-5-19(29)6-8-20)23-13-25-24(35-9-10-36-25)12-21(23)28(22)34/h3-8,11-14H,9-10,15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACAXCRXDXOIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC(=O)NC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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